5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride
Description
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered 1,4-diazepine ring. Its molecular formula is C₇H₁₁N₃·HCl (molecular weight: 173.64 g/mol) . The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications. This compound and its derivatives are notable for diverse biological activities, including respiratory syncytial virus (RSV) polymerase inhibition and ROS1 kinase inhibition .
Properties
Molecular Formula |
C7H12ClN3 |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-3-8-6-7-2-4-9-10(7)5-1;/h2,4,8H,1,3,5-6H2;1H |
InChI Key |
ZTDGYHHQKXAVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC=NN2C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride typically involves the following steps:
Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The use of commercially available and inexpensive starting materials, such as methyl pyrazole 3,5-dicarboxylate, and the implementation of efficient reaction conditions, such as high-temperature cycloaddition and selective reduction, ensure the feasibility of large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the lactam group.
Substitution: N-arylation and other substitution reactions are common
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Borane is often used for selective reduction.
Substitution: Buchwald and Chan arylations are performed using aryl boronic acids or aryl iodides in the presence of copper (II) acetate
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .
Scientific Research Applications
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of new heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Physicochemical Properties
The core structure allows for extensive derivatization. Key analogues and their properties are summarized below:
Notes:
- Substituent Impact: Electron-withdrawing groups (e.g., bromophenyl) increase molecular weight and may enhance binding affinity to hydrophobic enzyme pockets .
- Salt Forms: Dihydrochloride salts (e.g., 2-methyl derivative) exhibit superior solubility compared to mono-HCl or neutral forms .
Antiviral Activity
- RSV Inhibition: The benzamide derivative (Compound 25) demonstrated potent RSV polymerase inhibition (EC₅₀ = 0.8 μM) due to its non-nucleoside binding mechanism . In contrast, the unsubstituted target compound showed weaker activity, highlighting the importance of the benzamide moiety .
- ROS1 Inhibition : 2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride is patented as a ROS1 kinase inhibitor, with IC₅₀ values <100 nM in cellular assays .
Anticancer Activity
Biological Activity
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride is with a molecular weight of approximately 210.10 g/mol. The compound features a bicyclic structure that is characteristic of pyrazolo[1,5-a][1,4]diazepines.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines. For instance, studies indicate that related compounds can effectively inhibit BRAF(V600E) and Aurora-A kinase activities, which are crucial in cancer progression .
- Anti-inflammatory Effects : Compounds within this class demonstrate significant anti-inflammatory properties. They have been tested in various models and have shown efficacy in reducing inflammation markers in vitro and in vivo .
- Antimicrobial Properties : Some derivatives exhibit notable antimicrobial activity against a variety of pathogens. For example, certain pyrazole carboxamides have shown effectiveness against fungal strains .
Structure-Activity Relationships (SAR)
The SAR of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride has been explored to identify key functional groups that enhance its biological activity. Modifications on the pyrazole ring and substitutions on the diazepine moiety significantly influence the compound's potency and selectivity against specific biological targets.
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of various pyrazolo derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications led to enhanced cytotoxicity when combined with doxorubicin. The combination index method revealed synergistic effects at specific concentrations .
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by carrageenan in rats, administration of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride resulted in a significant reduction in paw edema compared to controls. This suggests potential therapeutic applications in managing inflammatory diseases .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
